

4,4'-Bibenzoic acid CAS number and safety data sheet

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Compound of Interest

Compound Name: 4,4'-Bibenzoic acid

Cat. No.: B7739738

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An In-depth Technical Guide to 4,4'-Bibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound **4,4'-Bibenzoic acid**, also known as 4,4'-biphenyldicarboxylic acid. It is intended to be a key resource for professionals in research and development, offering detailed data, experimental protocols, and safety guidelines.

Core Chemical Data

CAS Number: 787-70-2[1][2]

Synonyms: 4,4'-Biphenyldicarboxylic acid, 4,4'-Dicarboxybiphenyl[3]

This aromatic dicarboxylic acid is a key building block in the synthesis of various polymers, including polyesters and polyamides, where it imparts enhanced thermal stability and mechanical strength.[4] Its utility also extends to the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]

Physical and Chemical Properties



The following table summarizes the key physical and chemical properties of **4,4'-Bibenzoic** acid.

Property	Value	Reference	
Molecular Formula	C14H10O4	[1][4]	
Molecular Weight	242.23 g/mol	[1][4]	
Appearance	White or off-white powder	[4]	
Purity	≥ 98%	[4]	
Melting Point	>300 °C		
Solubility	Soluble in organic solvents	[4]	

Toxicological Data

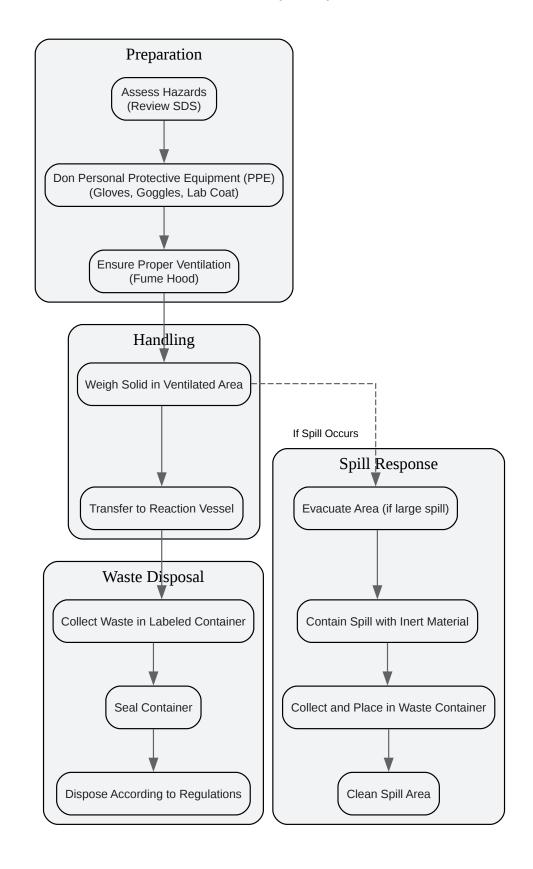
The toxicological profile of **4,4'-Bibenzoic acid** indicates that it requires careful handling.

Hazard	GHS Classification	Precautionary Statement Codes	Reference
Skin Irritation	Category 2	P280, P302+P352, P332+P313	[1]
Eye Irritation	Category 2	P280, P305+P351+P338, P337+P313	[1]
Respiratory Irritation	STOT SE 3	P261, P271, P304+P340, P312	[1]
Acute Oral Toxicity	LD50 (mouse, intraperitoneal) = 500 mg/kg	[3]	

Safety and Handling



Based on the Safety Data Sheet (SDS), the following workflow should be observed when handling **4,4'-Bibenzoic acid** to ensure laboratory safety.





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Caption: A logical workflow for the safe handling of **4,4'-Bibenzoic acid**.

Experimental Protocols

Detailed methodologies for key experiments involving **4,4'-Bibenzoic acid** are provided below.

Synthesis of 4,4'-Bibenzoic Acid

One common method for the synthesis of **4,4'-Bibenzoic acid** involves the oxidation of 4,4'-dimethylbiphenyl.

Materials:

- 4,4'-dimethylbiphenyl
- Glacial acetic acid
- Cobalt acetate
- Manganese acetate
- · Potassium bromide
- · Acetic anhydride
- Oxygen

Procedure:

- Combine 1500 kg of anhydrous glacial acetic acid, 133 kg of 4,4'-dimethylbiphenyl, 2 kg of cobalt acetate, 2 kg of manganese acetate, and 2 kg of potassium bromide in a 2000L titanium reactor.
- Add 6 kg of acetic anhydride to the mixture.
- Introduce oxygen at a rate of 5 m³/h and heat the mixture to reflux.



- After 5 hours, add an additional 120 kg of acetic anhydride.
- Continue the reaction for a total of 12 hours, monitoring for the consumption of 4,4'dimethylbiphenyl.
- Cool the reaction mixture to induce crystallization.
- Filter the crude product and wash it on a centrifuge to yield 195-205 kg of crude 4,4' Bibenzoic acid.
- The crude product can be further purified by dissolving in an aqueous solution of sodium hydroxide, treating with activated carbon, filtering, and then re-precipitating by adding dilute sulfuric acid to a pH of 1.
- The purified product is then dried to yield approximately 174 kg of **4,4'-Bibenzoic acid** with a purity of 99.6%.

Synthesis of a Metal-Organic Framework (MOF)

4,4'-Bibenzoic acid is a common ligand for the synthesis of metal-organic frameworks (MOFs). The following is a general procedure for the synthesis of a Zn-based MOF.

Materials:

- 4,4'-Bibenzoic acid (H2bpdc)
- Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
- N,N-Dimethylformamide (DMF)

Procedure:

- In a glass vial, dissolve 4,4'-Bibenzoic acid and Zinc nitrate hexahydrate in DMF.
- Seal the vial and heat it in an oven at a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24-48 hours).
- After cooling to room temperature, crystals of the MOF should have formed.



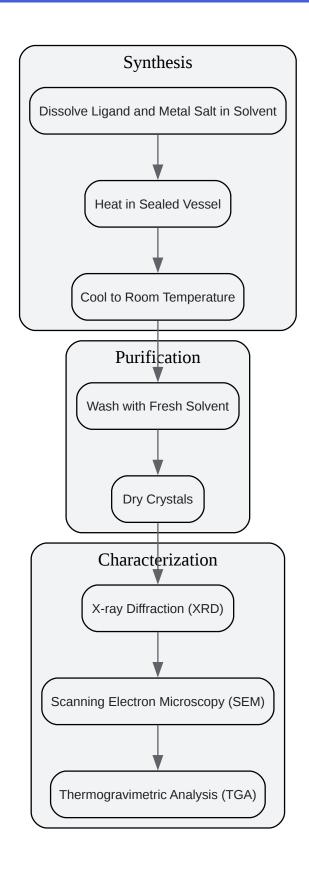




• Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone.

• Dry the crystals under vacuum or in a desiccator.





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Caption: A general experimental workflow for the synthesis and characterization of a MOF.

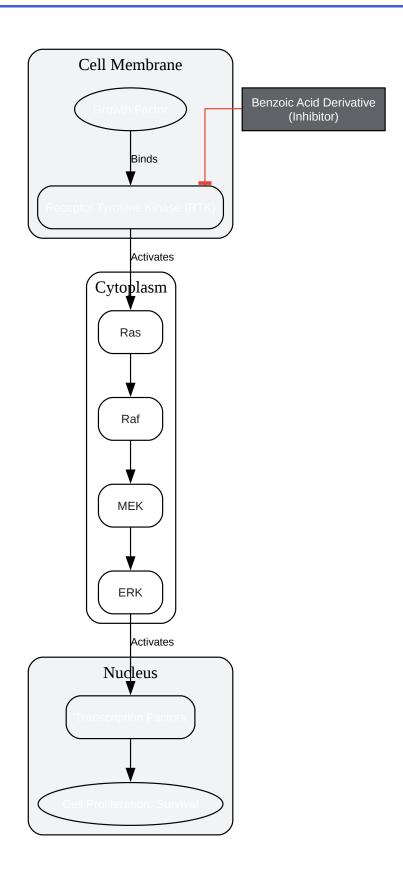


Signaling Pathways in Drug Development

While specific signaling pathways directly modulated by **4,4'-Bibenzoic acid** are not extensively documented, its derivatives are of interest in drug discovery. Benzoic acid derivatives have been investigated for their potential to inhibit various enzymes and receptors. For instance, some derivatives have been explored as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling.

The diagram below illustrates a simplified, representative signaling pathway that can be targeted by small molecule inhibitors derived from scaffolds like benzoic acid.





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Caption: A representative RTK signaling pathway targeted by small molecule inhibitors.



This guide serves as a foundational resource for the safe and effective use of **4,4'-Bibenzoic acid** in a research and development setting. For further details, it is always recommended to consult the primary literature and specific Safety Data Sheets provided by the supplier.

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